Welcome to the BenchChem Online Store!
molecular formula C12H15N B8310491 Benzenamine, 2-(cyclopentylidenemethyl)- CAS No. 1279722-89-2

Benzenamine, 2-(cyclopentylidenemethyl)-

Cat. No. B8310491
M. Wt: 173.25 g/mol
InChI Key: UPHKMWCESGUAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05223526

Procedure details

In the preparation of 1-(cyclopentylidenemethyl)-2-nitrobenzene, its isomer, 1-[(cyclopent-1-enyl)methyl]-2-nitrobenzene, was also isolated and then converted to 2-[(cyclopent-1-enyl)methyl]aniline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-[(cyclopent-1-enyl)methyl]-2-nitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[(cyclopent-1-enyl)methyl]aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[CH:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[N+:13]([O-])=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.C1(CC2C=CC=CC=2[N+]([O-])=O)CCCC=1.C1(CC2C=CC=CC=2N)CCCC=1>>[C:1]1(=[CH:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[NH2:13])[CH2:2][CH2:3][CH2:4][CH2:5]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)=CC1=C(C=CC=C1)[N+](=O)[O-]
Name
1-[(cyclopent-1-enyl)methyl]-2-nitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CCCC1)CC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
2-[(cyclopent-1-enyl)methyl]aniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CCCC1)CC1=C(N)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was also isolated

Outcomes

Product
Name
Type
Smiles
C1(CCCC1)=CC1=C(N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.